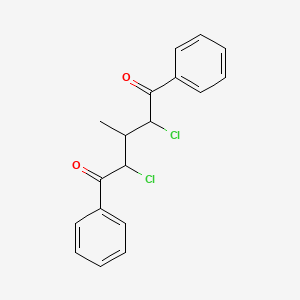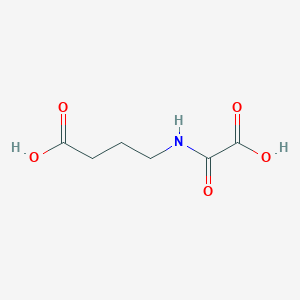
5-Butoxy-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-5-methyloxolan-2-one: is a chemical compound belonging to the lactone family It is characterized by its molecular structure, which includes a five-membered oxolane ring substituted with butoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-5-methyloxolan-2-one typically involves the reaction of butanol with 5-methyloxolan-2-one under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the butoxy group replaces a leaving group on the oxolane ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Chemistry: 5-Butoxy-5-methyloxolan-2-one is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable in the development of new compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving lactones. It also serves as a substrate in biochemical assays to investigate metabolic pathways.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and coatings.
Mechanism of Action
The mechanism of action of 5-Butoxy-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are determined by the specific chemical environment and the nature of the target molecules.
Comparison with Similar Compounds
5-Methyloxolan-2-one: This compound lacks the butoxy group and has different reactivity and applications.
5-Ethenyl-5-methyloxolan-2-one:
2-Methyloxolane: A simpler structure with different solvent properties and applications.
Uniqueness: 5-Butoxy-5-methyloxolan-2-one is unique due to the presence of both butoxy and methyl groups on the oxolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
88928-51-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-butoxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-3-4-7-11-9(2)6-5-8(10)12-9/h3-7H2,1-2H3 |
InChI Key |
QFFKESBWHYVASB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CCC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


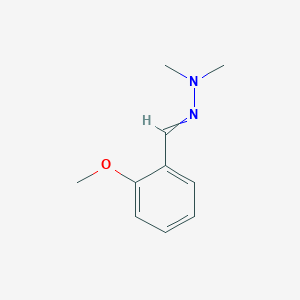

![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
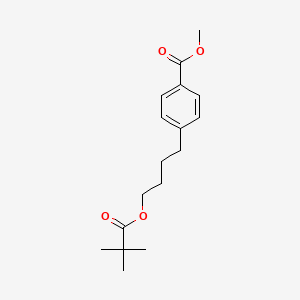
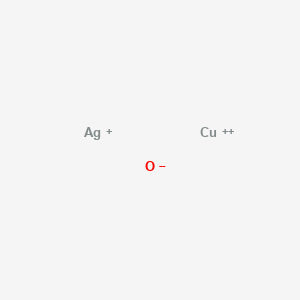


![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
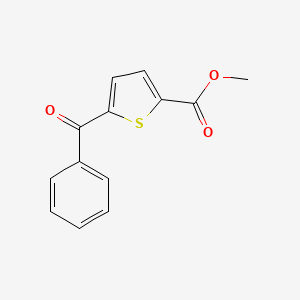
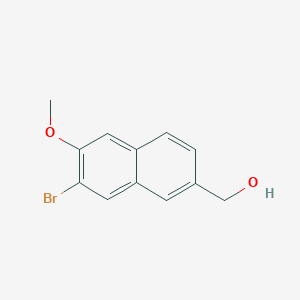
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
